Amylocaine hydrochloride

Catalog No.
S584595
CAS No.
532-59-2
M.F
C14H22ClNO2
M. Wt
271.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amylocaine hydrochloride

CAS Number

532-59-2

Product Name

Amylocaine hydrochloride

IUPAC Name

[1-(dimethylamino)-2-methylbutan-2-yl] benzoate;hydrochloride

Molecular Formula

C14H22ClNO2

Molecular Weight

271.78 g/mol

InChI

InChI=1S/C14H21NO2.ClH/c1-5-14(2,11-15(3)4)17-13(16)12-9-7-6-8-10-12;/h6-10H,5,11H2,1-4H3;1H

InChI Key

YCAXNWFCHTZUMD-UHFFFAOYSA-N

SMILES

CCC(C)(CN(C)C)OC(=O)C1=CC=CC=C1.Cl

Synonyms

1-(Dimethylamino)-2-methyl-2-butanol Benzoate Hydrochloride; Amyleine Hydrochloride; Stovain Hydrochloride; Stovaine Hydrochloride

Canonical SMILES

CCC(C)(CN(C)C)OC(=O)C1=CC=CC=C1.Cl

The exact mass of the compound Amylocaine hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Amylocaine hydrochloride, also known as Stovaine, is a synthetic amino-ester local anesthetic developed in 1903 as one of the first non-addictive alternatives to cocaine. It functions by reversibly blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting the propagation of nerve impulses. Historically, its primary application was in spinal and topical anesthesia. While newer amide-type anesthetics like lidocaine are now more common, Amylocaine hydrochloride remains a relevant procurement choice for specific research and formulation scenarios where the distinct properties of an ester-type anesthetic are required or advantageous.

Substituting Amylocaine hydrochloride with a more common amide-type anesthetic like Lidocaine is often unsuitable for specific experimental and formulation workflows. The two classes differ fundamentally in their metabolism; Amylocaine, an ester, is rapidly hydrolyzed by plasma esterases, while amides like Lidocaine undergo slower hepatic metabolism. This difference directly impacts duration of action, systemic toxicity profiles, and potential for allergic reactions, as the primary metabolite of many esters is para-aminobenzoic acid (PABA), a known allergen. Therefore, for research focused on esterase activity, studies requiring a shorter duration of action, or in systems where hepatic metabolism is a confounding factor, Amylocaine hydrochloride provides a distinct pharmacological profile that cannot be replicated by an amide substitute.

Demonstrated Superior Potency in Topical Anesthesia Compared to Cocaine

Early but foundational research established Amylocaine hydrochloride (as Stovaine) as a more potent topical anesthetic than cocaine, the benchmark at the time. In rabbit cornea models, a 1% solution of Stovaine produced anesthesia equivalent to that of a 2% cocaine solution. Furthermore, a 4% Stovaine solution produced a more profound and longer-lasting anesthesia than a 4% cocaine solution. [1]

Evidence DimensionTopical Anesthetic Potency
Target Compound Data1% solution provides effective anesthesia; 4% solution provides profound, long-lasting anesthesia.
Comparator Or BaselineCocaine: Required a 2% solution for equivalent effect to 1% Stovaine; 4% solution was less effective than 4% Stovaine.
Quantified DifferenceApproximately 2x more potent than cocaine on an equivalent concentration basis (1% vs 2%).
ConditionsApplication to rabbit cornea.

For researchers developing topical formulations or studying corneal nerve function, this compound offers greater anesthetic efficiency per unit concentration than the historical standard, enabling more effective blockade with potentially less material.

Favorable Anesthetic-to-Toxicity Ratio Compared to Cocaine

A key procurement driver for early local anesthetics was improving the safety profile over cocaine. Amylocaine (as Stovaine) was demonstrated to have a more favorable therapeutic ratio. Its anesthetic power was reported to be equal to that of cocaine, but its toxicity was quantified as being only one-half to one-third that of cocaine. [1] This suggests a systemic toxicity (LD50) that is 2 to 3 times higher than cocaine for an equivalent level of anesthetic activity.

Evidence DimensionAnesthetic Power vs. Systemic Toxicity
Target Compound DataAnesthetic power equal to cocaine; relative toxicity of 0.33-0.5.
Comparator Or BaselineCocaine: Anesthetic power equal to Amylocaine; relative toxicity of 1.0.
Quantified Difference2-3x less toxic than cocaine for the same level of anesthetic effect.
ConditionsGeneral systemic administration in preclinical models (specific model not detailed in source).

This improved safety margin is critical for in-vivo studies, allowing for effective nerve blockade at concentrations further from the systemic toxicity threshold, reducing the risk of adverse events in animal models.

High Water Solubility Enabling Simplified Formulation

Amylocaine hydrochloride is described as being soluble in water. [1] This property is advantageous for preparing aqueous stock solutions and formulations for research, contrasting with less soluble anesthetic bases or salts that may require co-solvents or more complex formulation strategies. For comparison, the free base form, Amylocaine, is only soluble in DMSO.

Evidence DimensionSolubility in Water
Target Compound DataSoluble in water.
Comparator Or BaselineAmylocaine (free base, CAS 644-26-8): Soluble in DMSO, implying poor water solubility.
Quantified DifferenceQualitatively higher aqueous solubility compared to its free base form.
ConditionsStandard laboratory conditions.

Procurement of the hydrochloride salt simplifies laboratory workflows by allowing for direct preparation of aqueous solutions, avoiding the time and materials cost associated with using organic solvents or pH adjustments needed for less soluble forms.

Reference Standard for Studies of Ester-Type Anesthetic Metabolism

Given its classic ester linkage and rapid hydrolysis by plasma esterases, Amylocaine hydrochloride serves as a suitable reference compound or substrate in biochemical assays studying esterase activity or the metabolism of ester-type drugs. [REFS-1, REFS-2]

Topical Formulations for Ophthalmic Research

The demonstrated high potency of Amylocaine hydrochloride in corneal anesthesia makes it a viable candidate for developing and testing novel topical formulations for ophthalmic research in animal models, where achieving profound, localized anesthesia is paramount. [3]

In-Vivo Neurophysiology Studies Requiring Short-Duration Nerve Block

In experiments where a temporary and rapidly reversible nerve block is required, the fast metabolism of this ester-type anesthetic offers an advantage over slower-clearing amide anesthetics. Its favorable toxicity profile relative to cocaine makes it a more reliable choice for achieving this transient effect in preclinical models. [REFS-1, REFS-3]

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

271.1339066 g/mol

Monoisotopic Mass

271.1339066 g/mol

Heavy Atom Count

18

UNII

224EF0K14Q

Related CAS

644-26-8 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

532-59-2

Wikipedia

Amylocaine hydrochloride

Dates

Last modified: 08-15-2023

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